

# Addressing on-target off-tumor toxicity of CT-0508

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

Compound Name: **CT-08**

Cat. No.: **B15599432**

[Get Quote](#)

## Technical Support Center: CT-0508

Topic: Addressing On-Target Off-Tumor Toxicity and Management of Other Potential Adverse Events Associated with CT-0508

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential toxicities associated with the investigational anti-HER2 CAR macrophage (CAR-M) therapy, CT-0508.

## Frequently Asked Questions (FAQs) and Troubleshooting Guides

### On-Target Off-Tumor Toxicity

**Q1:** What is on-target off-tumor toxicity, and is it a concern for CT-0508?

**A1:** On-target off-tumor toxicity occurs when a targeted therapy, such as a CAR-T or CAR-M cell, attacks healthy tissues that express the target antigen, in this case, HER2. While HER2 is overexpressed in certain cancers, it can be present at low levels on normal tissues. However, based on available clinical trial data, no on-target off-tumor toxicities have been reported for CT-0508.<sup>[1][2][3]</sup> Pre-clinical studies also indicated that CT-0508 was safe and effective, inducing targeted cancer cell phagocytosis while sparing normal cells.<sup>[4]</sup>

**Q2:** Why has on-target off-tumor toxicity not been observed with CT-0508?

A2: While the exact reasons are still under investigation, the mechanism of action of CAR-macrophages may differ from CAR-T cells in ways that mitigate this risk. Macrophages primarily kill through phagocytosis (engulfing target cells) rather than the lytic killing mechanism of T-cells.[2] This may require a higher threshold of antigen expression for activation, potentially sparing healthy tissues with low HER2 expression.

Q3: What proactive monitoring strategies are recommended for potential on-target off-tumor effects?

A3: Although not reported, a proactive monitoring approach is prudent. This includes:

- Baseline Assessment: Thoroughly document the patient's baseline organ function, particularly cardiac, pulmonary, and gastrointestinal, before administration of CT-0508.
- Regular Monitoring: Conduct regular post-infusion assessments of organ function through laboratory tests and clinical evaluation.
- Biopsies: As per the clinical trial protocol, serial biopsies of tumor tissue can be analyzed to assess for CT-0508 infiltration and its effects on the tumor microenvironment.[1][3]

#### Cytokine Release Syndrome (CRS) and Infusion-Related Reactions

Q4: What are the common adverse events observed with CT-0508?

A4: The most common treatment-related adverse events are Cytokine Release Syndrome (CRS) and infusion-related reactions.[5] These have been predominantly mild to moderate (Grade 1-2) and have resolved quickly.[1][3] Other reported adverse events include decreased lymphocyte and neutrophil counts.[5]

Q5: What are the signs and symptoms of CRS to monitor for?

A5: Key signs and symptoms include fever, hypoxia (low blood oxygen levels), and hypotension (low blood pressure).[1][6]

Q6: How should Grade 1-2 CRS be managed?

A6: Grade 1-2 CRS associated with CT-0508 has been reported to be self-limiting.[1][2] Management is typically supportive and may include hospitalization for monitoring.[1][3] Unlike some CAR-T cell therapies, the use of tocilizumab has not been required for the management of CRS in the reported cases.[3]

Q7: Have any dose-limiting toxicities been observed?

A7: No dose-limiting toxicities have been reported in the phase 1 clinical trials of CT-0508.[1][5][7]

## Quantitative Data Summary

Table 1: Adverse Events in Phase 1 Clinical Trial of CT-0508

| Adverse Event                                                  | Grade          | Incidence/Details                                                                  | Reference |
|----------------------------------------------------------------|----------------|------------------------------------------------------------------------------------|-----------|
| Cytokine Release Syndrome (CRS)                                | Grade 1-2      | Observed in 11 patients (out of 14). All cases were mild to moderate and resolved. | [5]       |
| Grade 2                                                        |                | One patient experienced fever and hypoxia, which resolved in ~72 hours.            | [1]       |
| Severe (Grade 3-4)                                             | None reported. |                                                                                    | [5][8]    |
| Infusion-Related Reactions                                     | Grade 1-2      | Observed in 5 patients (out of 14).                                                | [5]       |
| Grade 2                                                        |                | One patient experienced a reaction that resolved within 1 hour.                    | [1]       |
| Decreased Lymphocyte Count                                     | Grade 3        | Reported in 3 patients.                                                            | [5]       |
| Decreased Neutrophil Count                                     | Grade 3        | Reported in 1 patient.                                                             | [5]       |
| Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS) | Any Grade      | None reported.                                                                     | [5][9]    |
| On-Target Off-Tumor Toxicities                                 | Any Grade      | None reported.                                                                     | [1][2][3] |
| Major Organ Toxicities                                         | Any Grade      | None reported.                                                                     | [1][7]    |

## Experimental Protocols

## 1. CT-0508 Manufacturing and Administration

- Monocyte Isolation: Monocytes are isolated from mobilized apheresis products from the patient (autologous).[1][3]
- Macrophage Differentiation and Engineering: The isolated monocytes are differentiated into macrophages and then engineered with an anti-HER2 CAR using an adenoviral vector (Ad5f35).[1][10] The resulting CAR-M product, CT-0508, exhibits a pro-inflammatory M1 phenotype.[4][5]
- Administration: CT-0508 is administered to patients without preparative chemotherapy (lymphodepletion).[1][8] Dosing regimens have included a fractionated dose on days 1, 3, and 5, and a single full dose on day 1.[1][3]

## 2. Pharmacokinetic and Pharmacodynamic Monitoring

- Blood Sampling: Serial blood samples are collected to assess the persistence of CT-0508 and monitor for changes in cytokine levels and T-cell clones.[1]
- Tumor Biopsies: Tumor biopsies are collected at baseline and at specified time points post-infusion (e.g., 8 days and 4 weeks) to evaluate the trafficking of CT-0508 to the tumor microenvironment (TME) and its impact on TME modulation.[1]
- Analysis: Techniques such as RNAscope and TCR sequencing are used to detect CT-0508 in the TME and to identify newly expanding T-cell clones, respectively.[1][7]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Mechanism of Action of CT-0508.

[Click to download full resolution via product page](#)

Caption: Workflow for Management of Cytokine Release Syndrome.



[Click to download full resolution via product page](#)

Caption: Logic of On-Target Off-Tumor Toxicity.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [jitc.bmj.com](http://jitc.bmj.com) [[jitc.bmj.com](http://jitc.bmj.com)]
- 2. [youtube.com](http://youtube.com) [[youtube.com](http://youtube.com)]
- 3. ASCO – American Society of Clinical Oncology [[asco.org](http://asco.org)]
- 4. [carismatx.com](http://carismatx.com) [[carismatx.com](http://carismatx.com)]
- 5. [onclive.com](http://onclive.com) [[onclive.com](http://onclive.com)]

- 6. onclive.com [onclive.com]
- 7. cgtlive.com [cgtlive.com]
- 8. CAR-macrophage therapy for HER2-overexpressing advanced solid tumors: a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chimeric Antigen Receptor-Macrophage Therapy Enters the Clinic: The First-in-Human Trial for HER2+ Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- To cite this document: BenchChem. [Addressing on-target off-tumor toxicity of CT-0508]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15599432#addressing-on-target-off-tumor-toxicity-of-ct-0508\]](https://www.benchchem.com/product/b15599432#addressing-on-target-off-tumor-toxicity-of-ct-0508)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)